(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a quinoline core substituted with a chloro and methyl group at positions 2 and 7, respectively. The quinoline moiety is fused with a dihydropyrazole ring bearing a 4-methoxyphenyl substituent at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors associated with inflammation or cancer .
Properties
IUPAC Name |
[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-15-5-6-17-13-19(24(26)27-20(17)12-15)22-14-21(16-7-9-18(31-2)10-8-16)28-29(22)25(30)23-4-3-11-32-23/h3-13,22H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWFHOPMMCWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling reactions: The quinoline and pyrazole intermediates can be coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the thiophene moiety: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can occur at the quinoline and pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- PQ401 has shown promise as an anticancer agent. In vitro studies indicate that it may induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways. Its structural components allow it to interact with critical molecular targets involved in tumor growth and survival .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Material Science Applications
- Organic Electronics :
- Photovoltaic Systems :
Biological Studies
- Biological Pathway Probes :
- Drug Development Research :
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of PQ401 demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide-induced inflammation in mice, PQ401 exhibited a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve binding to a receptor or enzyme, thereby inhibiting or modulating its activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Flexibility: The target compound’s synthesis likely follows methods similar to those for analogs in and , involving cyclocondensation or hydrazine-chalcone reactions. Piperidine or ethanol/DMF mixtures are common catalysts/solvents for such heterocyclic formations.
Bioactivity Trends: Thiophene/Thienothiophene Derivatives: Compounds like 7b and 10 exhibit notable antimicrobial and anticancer activities, suggesting that the thiophene-2-carbonyl group in the target compound may enhance binding to microbial or cancer cell targets . Quinoline and Dihydropyrazole Hybrids: The quinoline core (as in the target compound) is associated with intercalation into DNA or inhibition of topoisomerases, while dihydropyrazoles are known for anti-inflammatory and antiproliferative effects .
Substituent Effects: The 4-methoxyphenyl group in the target compound and analog may improve solubility and membrane permeability compared to purely hydrophobic substituents. The chloro and methyl groups on the quinoline ring could modulate electron density, affecting interactions with hydrophobic enzyme pockets.
Biological Activity
The compound (5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, also referred to as a quinoline derivative, has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.95 g/mol. The structure features a quinoline moiety, a pyrazole ring, and a thiophene group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4OS |
| Molecular Weight | 424.95 g/mol |
| IUPAC Name | (5S)-5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| SMILES String | CNC(=S)N1N=C(CC1c3cc2ccc(C)cc2nc3Cl)c4ccc(OC)cc4 |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation in various cancer types. A study employing the MTT assay demonstrated that certain derivatives exhibited significant cytotoxicity against HeLa and HEK-293T cell lines . The incorporation of targeting moieties (like transferrin) into formulations further enhanced their antitumor efficacy .
2. Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of antibiotic-resistant bacteria. For example, a series of related compounds demonstrated substantial activity against Helicobacter pylori, with specific derivatives showing inhibition zones exceeding 30 mm in diameter during disk diffusion assays . This suggests that modifications in the quinoline structure can enhance antibacterial potency.
3. Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives are well-documented. Compounds containing pyrazole and thiophene rings have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II). A recent study reported that certain derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory potential . This activity is crucial for developing treatments for inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of quinoline derivatives:
Case Study 1: Anticancer Efficacy
In vivo studies on mice bearing tumor xenografts treated with derivatives similar to our compound showed a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antibacterial Screening
A screening of various quinoline derivatives against Staphylococcus aureus and Escherichia coli revealed that modifications at specific positions on the quinoline ring significantly enhanced antibacterial activity, suggesting structure-activity relationships that can guide future synthesis efforts.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, starting with hydrazine cyclization of α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid . Key steps include:
- Hydrazine cyclization : Temperature control (80–100°C) and solvent choice (e.g., ethanol or acetic acid) are critical for regioselectivity.
- Acylation : Post-cyclization acylation with thiophene-2-carbonyl chloride requires inert atmospheres to prevent oxidation .
- Purification : Recrystallization from ethanol or DMF/EtOH mixtures improves purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR are used to verify the dihydropyrazole ring, methoxyphenyl substituents, and thiophene moiety .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry in crystalline intermediates, as seen in analogous pyrazole-thiophene hybrids .
Q. How can solubility and stability be optimized for in vitro assays?
- Solvent selection : DMSO is preferred for initial stock solutions due to the compound’s hydrophobic aromatic groups.
- pH stability : Buffered solutions (pH 6–8) prevent degradation of the methoxyphenyl and quinoline moieties .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC values) be systematically addressed?
- Structure-activity relationship (SAR) studies : Modify the 2-chloro-7-methylquinoline or 4-methoxyphenyl groups to isolate pharmacophores. For example, replacing the thiophene with furan alters electron density and binding affinity .
- Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate target engagement. Contradictions may arise from differential protein-ligand interactions in varying assay buffers .
Q. What mechanistic insights explain the compound’s reactivity under photolytic or oxidative conditions?
- Photodegradation : The quinoline and thiophene groups are susceptible to UV-induced ring-opening. Accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring can identify degradation products .
- Oxidation pathways : The dihydropyrazole ring undergoes oxidation to pyrazole under strong oxidizing agents (e.g., MnO), altering bioactivity .
Q. How can computational modeling predict binding modes with biological targets?
- Docking studies : Use the InChI key (e.g., PubChem-derived descriptors ) to model interactions with kinases or GPCRs. Molecular dynamics simulations reveal conformational flexibility in the 4,5-dihydropyrazole core .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition by the methoxyphenyl group) .
Methodological Considerations
- Contradiction resolution : Cross-validate synthetic batches via LC-MS to rule out batch-specific impurities affecting bioactivity .
- Reaction optimization : Design of experiments (DoE) can systematically vary catalysts (e.g., p-TsOH vs. ZnCl) and solvents to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
